molecular formula C10H9F2NO3 B2916631 Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate CAS No. 333441-80-8

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate

Cat. No.: B2916631
CAS No.: 333441-80-8
M. Wt: 229.183
InChI Key: NZCVFTGULVCKAX-UHFFFAOYSA-N
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Description

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate is an α-ketoester derivative featuring a 2,4-difluorophenyl substituent linked to an oxoacetate backbone. This compound serves as a critical intermediate in synthesizing pyrazole derivatives, which exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties . Its synthesis involves diazotization of 2,4-difluoroaniline followed by coupling with ethyl acetoacetate in ethanol, yielding a crystalline product stabilized by intramolecular N–H⋯O hydrogen bonds and intermolecular C–H⋯F interactions . The asymmetric unit of its crystal structure contains two molecules in trans conformations, with bond lengths and angles consistent with typical α-ketoesters .

Properties

IUPAC Name

ethyl 2-(2,4-difluoroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCVFTGULVCKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

Ethyl oxalyl chloride+2,4-difluoroanilineEthyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate\text{Ethyl oxalyl chloride} + \text{2,4-difluoroaniline} \rightarrow \text{this compound} Ethyl oxalyl chloride+2,4-difluoroaniline→Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the ester group. Key comparisons include:

Compound Name Substituent(s) Key Structural Features Biological Relevance
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 4-OCH₃ Enhanced solubility due to methoxy group Pharmaceutical intermediate
Ethyl 2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetate 3-F, 4-CH₃ Mixed electronic effects (F: EWG; CH₃: EDG) Not explicitly reported
Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate 3,4-diF (no amino linkage) Direct fluorination on phenyl ring Synthetic intermediate for heterocycles
Ethyl 2-((4-ethoxyphenyl)amino)-2-oxoacetate 4-OCH₂CH₃ Increased lipophilicity Research chemical

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., F) : The 2,4-difluoro substitution in the target compound enhances electrophilicity at the carbonyl, facilitating nucleophilic attacks in cyclization reactions (e.g., pyrazole formation) .
  • Electron-Donating Groups (e.g., OCH₃) : Methoxy or ethoxy groups improve solubility but may reduce reactivity toward electrophilic reagents .

Key Differences :

  • Diazonium-based routes (target compound) require stringent temperature control but offer regioselectivity.
  • Direct acylation (e.g., Friedel-Crafts) is faster but less selective for polysubstituted aromatics .

Activity Trends :

  • Fluorine atoms improve membrane permeability and metabolic resistance.
  • Methoxy/ethoxy groups enhance solubility but may reduce target binding affinity due to steric effects .

Physicochemical Properties

Property Target Compound Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Molecular Weight (g/mol) 256.23 214.17 237.22
Melting Point (°C) 160–162 (decomposes) Not reported 145–147
Solubility (in DMSO) High Moderate High
LogP (Predicted) 2.1 1.8 1.5

Notable Trends:

  • Fluorine substitution increases logP (lipophilicity), favoring blood-brain barrier penetration.
  • Methoxy groups reduce logP but improve aqueous solubility .

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